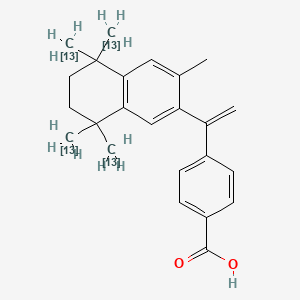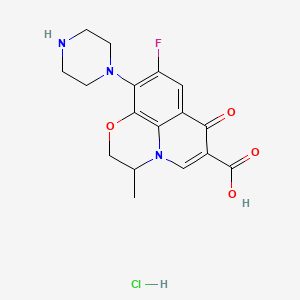
Megestrol Acetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Megestrol Acetate-d3 is a synthetic progestin . It is used to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy . It is insoluble in water and its oral absorption is limited and considerably affected by food .
Synthesis Analysis
The synthesis of Megestrol Acetate involves the treatment and analysis of primary human hepatocytes by PCR array to identify genes involved in drug metabolism that are impacted by Megestrol Acetate . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Molecular Structure Analysis
The molecular formula of Megestrol Acetate-d3 is C24 2H3 H29 O4 . Its molecular weight is 387.53 .Chemical Reactions Analysis
Megestrol Acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Physical And Chemical Properties Analysis
Megestrol Acetate-d3 is a solid . It is insoluble in water . Its stability is stable . Under strong acid or strong alkali condition, it is easily hydrolyzed .Aplicaciones Científicas De Investigación
1. Treatment of Malnutrition
Megestrol acetate has been researched for its application in treating malnutrition, particularly in specific groups such as patients with AIDS, non-hormone responsive cancers, and the elderly. Studies are investigating its use in older persons and patients on dialysis, among others (Karcic, Philpot, & Morley, 2002).
2. Hormonal Therapy for Advanced Breast Cancer
Initially evaluated for hormonal therapy in advanced breast cancer, megestrol acetate has become a standard in progestin antitumor research due to its progestational potency and safety profile. It shows comparable response rates to other hormonal agents like tamoxifen and may be beneficial in breast cancer patients with cachexia (Sedlacek, 1988).
3. AIDS-related Cachexia
In patients with HIV infection and AIDS, weight loss is a significant clinical issue. Megestrol acetate has been shown to stimulate appetite and weight gain, making it a potential treatment option for AIDS-related cachexia (Von Roenn, Armstrong, Kotler, Cohn, Klimas, Tchekmedyian, Cone, Brennan, & Weitzman, 1994).
4. Cachexia and Anorexia across Diseases
Megestrol acetate has been used in clinical trials for treating cachexia and anorexia across various diseases. Its efficacy and potential side effects have been a focus of these studies, with some research also considering the use of nanocrystal formulations of the medication (Yeh & Schuster, 2006).
5. Combination Therapy in Cancer Treatment
Studies have evaluated the impact of megestrol acetate when used in combination with chemotherapy in cancer treatments, such as in small-cell lung cancer. This research focuses on the quality of life, toxicity, response, and survival outcomes of such combination therapies (Rowland, Loprinzi, Shaw, Maksymiuk, Kuross, Jung, Kugler, Tschetter, Ghosh, Schaefer, Owen, Washburn, Webb, Mailliard, & Jett, 1996).
6. Pediatric Oncology Applications
In pediatric oncology, megestrol acetate has been investigated for its effects on improving the nutritional status of children with malignant diseases. However, concerns about associated adrenal suppression have been raised, highlighting the need for careful evaluation in this demographic (Orme, Bond, Humphrey, Zacharin, Downie, Jamsen, Mitchell, Robinson, Grapsas, & Ashley, 2003).
7. Post-COVID-19 Fatigue Treatment in Cancer Patients
Recent studies have started exploring the use of megestrol acetate in treating post-COVID-19 fatigue, particularly in patients with advanced cancer. This novel application warrants further research to establish its efficacy and safety (Patil, Dhamne, Tanawade, & Mestri, 2022).
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Megestrol Acetate-d3 involves the incorporation of deuterium atoms into the molecule via a series of reactions.", "Starting Materials": [ "Megestrol Acetate", "Deuterium oxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Megestrol Acetate is dissolved in deuterium oxide and sodium borohydride is added to reduce the ketone group to an alcohol.", "The resulting alcohol is then acetylated using acetic anhydride and pyridine to form Megestrol Acetate-d3.", "The product is purified using column chromatography with methanol as the eluent.", "The final product is obtained by treating Megestrol Acetate-d3 with hydrochloric acid to remove the acetate group." ] } | |
Número CAS |
162462-72-8 |
Nombre del producto |
Megestrol Acetate-d3 |
Fórmula molecular |
C24H32O4 |
Peso molecular |
387.534 |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
Clave InChI |
RQZAXGRLVPAYTJ-CPPTVPENSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Sinónimos |
17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; BDH 1298-d3; DMAP-d3; MGA-d3; Magestin-d3; Maygace-d3; Megace-d3; Megeron-d3; Megestat-d3; Magestryl Acetate-d3; Ovarid-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



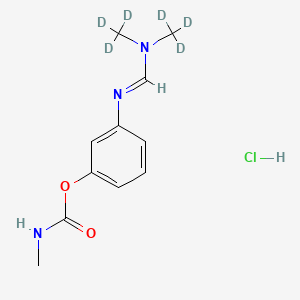
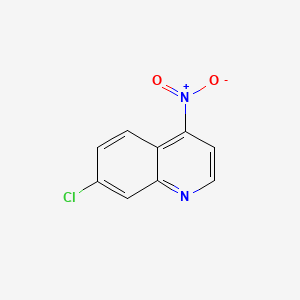
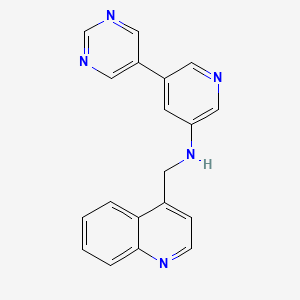
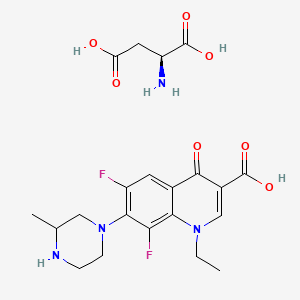
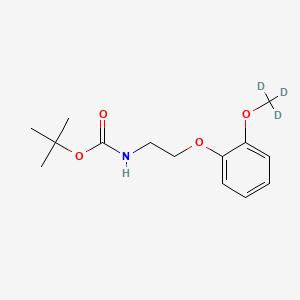
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
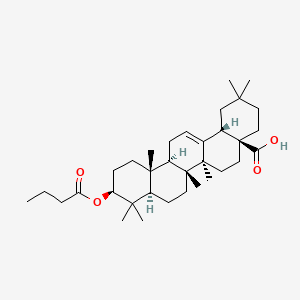
![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)
